molecular formula C20H26N4O3S B11225783 N-cyclohexyl-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-cyclohexyl-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11225783
M. Wt: 402.5 g/mol
InChI Key: UWIOWMQCPXSNLV-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of structural elements, including a cyclohexyl group, a benzodioxepin ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the synthesis of the benzodioxepin ring, followed by the introduction of the triazole ring and the cyclohexyl group. The final step involves the formation of the acetamide linkage.

    Benzodioxepin Ring Formation: The benzodioxepin ring can be synthesized through the cyclization of appropriate catechol derivatives with dihaloalkanes under basic conditions.

    Triazole Ring Introduction: The triazole ring can be introduced via a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.

    Cyclohexyl Group Addition: The cyclohexyl group can be introduced through a nucleophilic substitution reaction using cyclohexylamine.

    Acetamide Formation: The final step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide or benzodioxepin moieties, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted acetamide or benzodioxepin derivatives.

Scientific Research Applications

N-cyclohexyl-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various synthetic pathways.

    Materials Science: The compound’s structural features may impart unique properties to materials, making it useful in the development of new polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring may play a key role in binding to these targets, while the benzodioxepin and cyclohexyl groups may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepin-7-amine: This compound shares the benzodioxepin and cyclohexyl groups but lacks the triazole and acetamide functionalities.

    5-Cyclohexyl-3,4-dihydro-2H-pyrrole: This compound features a cyclohexyl group and a pyrrole ring, but lacks the benzodioxepin and triazole rings.

Uniqueness

N-cyclohexyl-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of a benzodioxepin ring, a triazole ring, and an acetamide linkage. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H26N4O3S

Molecular Weight

402.5 g/mol

IUPAC Name

N-cyclohexyl-2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H26N4O3S/c1-24-19(14-8-9-16-17(12-14)27-11-5-10-26-16)22-23-20(24)28-13-18(25)21-15-6-3-2-4-7-15/h8-9,12,15H,2-7,10-11,13H2,1H3,(H,21,25)

InChI Key

UWIOWMQCPXSNLV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2CCCCC2)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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